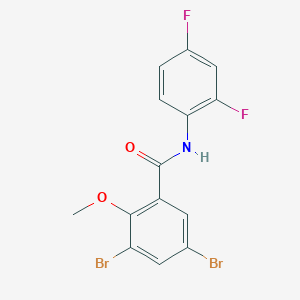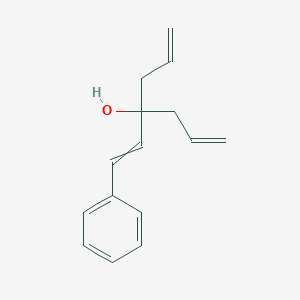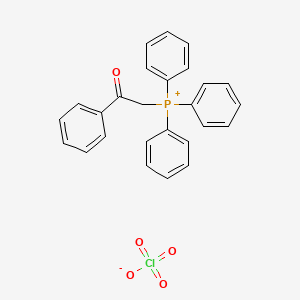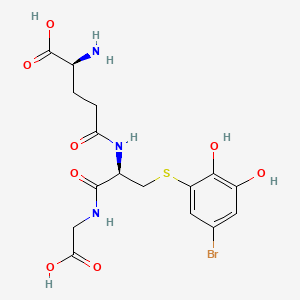
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of bromine atoms at the 3 and 5 positions can be achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the benzamide intermediate. The methoxy group is then introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxy-
- Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-hydroxy-
- Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-4-methyl-
Uniqueness
Benzamide, 3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxy- is unique due to the presence of both methoxy and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
90426-11-2 |
|---|---|
Molecular Formula |
C14H9Br2F2NO2 |
Molecular Weight |
421.03 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,4-difluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H9Br2F2NO2/c1-21-13-9(4-7(15)5-10(13)16)14(20)19-12-3-2-8(17)6-11(12)18/h2-6H,1H3,(H,19,20) |
InChI Key |
ZYEZUQOFCLVFQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)


